molecular formula C24H32N2O3 B11383518 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide

Cat. No.: B11383518
M. Wt: 396.5 g/mol
InChI Key: DKJQUFJXAVZSAB-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzamide analogs, such as:

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-propoxybenzamide

InChI

InChI=1S/C24H32N2O3/c1-3-17-29-23-10-6-5-9-21(23)24(27)25-18-22(26-15-7-4-8-16-26)19-11-13-20(28-2)14-12-19/h5-6,9-14,22H,3-4,7-8,15-18H2,1-2H3,(H,25,27)

InChI Key

DKJQUFJXAVZSAB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

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